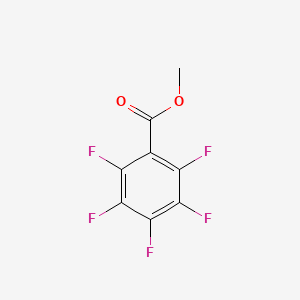

Methyl pentafluorobenzoate

Description

Significance of Fluorine in Organic Chemistry

Fluorine, the most electronegative element, imparts unique properties to organic molecules when it replaces hydrogen. nih.govrsc.orgtcichemicals.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the high thermal and oxidative stability of organofluorine compounds. nih.govrsc.orglew.ro This stability makes these compounds resistant to attack by many chemical reagents and oxidants. nih.gov

The introduction of fluorine can significantly alter a molecule's physical and chemical properties. tcichemicals.com For instance, fluorination can modulate the electronic properties of molecules, which is a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers and liquid crystals. nih.govlew.roacs.org Despite its high electronegativity, the fluorine atom is sterically small, comparable in size to a hydrogen atom, meaning its incorporation does not dramatically increase the molecule's size. tcichemicals.comlew.ro

Overview of Perfluorinated Aromatic Esters in Contemporary Chemical Research

Perfluorinated aromatic esters are a class of compounds that have garnered significant interest in modern chemical research. The presence of the highly electron-withdrawing perfluoroaryl group makes the ester's carbonyl carbon highly electrophilic and the aromatic ring susceptible to nucleophilic attack. nih.gov Pentafluorophenyl (PFP) esters, for example, are highly reactive towards nucleophiles and are used as 'active esters' in various synthetic transformations, including peptide synthesis. nih.govrsc.org

These esters undergo nucleophilic acyl substitution under mild conditions, making them valuable for creating amides, other esters, and for bioconjugation. nih.gov The electron-poor nature of the perfluoroaromatic ring also allows for nucleophilic aromatic substitution (SNAr) reactions, typically at the para-position, providing a route to multifunctionalized molecules. scispace.comresearchgate.net The stability of PFP esters to hydrolysis is notably high, even when compared to other active esters like N-hydroxysuccinimidyl (NHS) esters. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJRQNXHCZKHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345753 | |

| Record name | Methyl pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36629-42-2 | |

| Record name | Methyl pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pentafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Pentafluorobenzoate

Classical Esterification Approaches

The most direct and widely employed methods for synthesizing methyl pentafluorobenzoate involve the esterification of pentafluorobenzoic acid with methanol (B129727). These approaches are analogous to classical esterification reactions for non-fluorinated carboxylic acids.

Fischer Esterification of Pentafluorobenzoic Acid with Methanol

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, this involves treating pentafluorobenzoic acid with an excess of methanol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used as the solvent to ensure it is in large excess. patsnap.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. patsnap.comfluorine1.ru The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst. patsnap.com Common strong acids used for this purpose include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). patsnap.com

Catalytic Esterification Methods

While traditional mineral acids are effective, research has explored various other catalysts to improve reaction conditions, yields, and ease of workup. These include both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Besides sulfuric and p-toluenesulfonic acid, other strong acids like triflic acid (TfOH) can be employed. Lewis acids have also been investigated. For instance, zirconocene (B1252598) triflate has been shown to be an effective catalyst for the esterification of benzoic acid with benzyl (B1604629) alcohol, a reaction system analogous to the synthesis of this compound. google.com

Heterogeneous Catalysis: Solid acid catalysts offer significant advantages, such as simplified product purification and catalyst recyclability, which are beneficial for industrial applications and green chemistry. wikipedia.org Zirconium-based solid acids, particularly those supported on titanium, have demonstrated high activity in the esterification of various benzoic acids with methanol. wikipedia.org The proposed mechanism involves the binding of the carboxylate to the zirconium center, which facilitates the activation of the carbonyl group for nucleophilic attack by methanol. wikipedia.org Other solid acids, such as phosphoric acid-modified Montmorillonite K10 clay, have also been used effectively for the esterification of substituted benzoic acids. cdnsciencepub.com

Table 1: Comparison of Catalysts for Esterification of Benzoic Acids

| Catalyst Type | Catalyst Example | Phase | Advantages |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Homogeneous | Low cost, readily available |

| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Homogeneous | Effective, commonly used |

| Lewis Acid | Zirconocene Triflate | Homogeneous | High activity under mild conditions |

| Solid Acid | Zirconium/Titanium Oxide | Heterogeneous | Recyclable, easy separation |

| Solid Acid | Modified Montmorillonite Clay | Heterogeneous | Environmentally friendly, solvent-free options |

Fluorination-Based Synthesis Routes

The synthesis of this compound can also be approached by first constructing the perfluorinated aromatic ring and then forming the ester. This is often more practical than attempting to directly fluorinate a non-fluorinated ester.

Introduction of Fluorine Atoms via Fluorinating Agents

The synthesis of the key precursor, pentafluorobenzoic acid, is a critical step. One industrial approach involves a halogen exchange reaction (Halex process). This method starts with a chlorinated aromatic precursor, which undergoes reaction with a fluoride (B91410) source, such as spray-dried potassium fluoride (KF), to replace the chlorine atoms with fluorine. rsc.org For example, pentachlorobenzonitrile (B42970) can be converted to pentafluorobenzonitrile (B1630612) through a fluorine exchange reaction. The resulting pentafluorobenzonitrile is then hydrolyzed to yield pentafluorobenzoic acid, which can subsequently be esterified to this compound.

Selective Direct Fluorination Strategies

Direct fluorination of aromatic compounds to produce perfluorinated systems is challenging due to the high reactivity of fluorinating agents, which can lead to a lack of selectivity and decomposition. However, methods for the synthesis of the precursor, pentafluorobenzoic acid, from simpler fluorinated aromatics are well-established.

A primary route involves the carbonation of an organometallic derivative of a perfluorinated arene. Pentafluorophenyllithium or a pentafluorophenyl Grignard reagent, typically prepared in situ from pentafluorobenzene (B134492) or bromopentafluorobenzene, can be reacted with carbon dioxide to introduce the carboxylic acid group, forming pentafluorobenzoic acid. rsc.org This acid is then esterified with methanol as described in section 2.1.1.

Alternative Synthetic Pathways to Pentafluorobenzoate Esters

Beyond the direct esterification of pentafluorobenzoic acid, other synthetic strategies can be employed to generate pentafluorobenzoate esters.

One common alternative involves the acylation of an alcohol using a more reactive carboxylic acid derivative, such as an acyl chloride. Pentafluorobenzoyl chloride can be reacted with methanol to produce this compound. This reaction is typically faster and not an equilibrium process like Fischer esterification, often proceeding under milder conditions, sometimes in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Another comprehensive synthetic pathway starts from common petrochemicals. For instance, benzonitrile (B105546) can be deeply chlorinated to produce pentachlorobenzonitrile. This intermediate is then subjected to a fluorine exchange reaction to yield pentafluorobenzonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to give the methyl ester. This multi-step process represents a complete synthesis from non-fluorinated starting materials.

Table 2: Summary of Synthetic Pathways

| Starting Material | Key Intermediates | Final Step | Section Reference |

|---|---|---|---|

| Pentafluorobenzoic Acid | - | Fischer Esterification | 2.1.1 |

| Pentafluorobenzoic Acid | - | Catalytic Esterification | 2.1.2 |

| Pentachlorobenzonitrile | Pentafluorobenzonitrile, Pentafluorobenzoic Acid | Esterification | 2.2.1 |

| Pentafluorobenzene | Pentafluorophenyllithium, Pentafluorobenzoic Acid | Esterification | 2.2.2 |

| Pentafluorobenzoyl Chloride | - | Acylation with Methanol | 2.3 |

| Benzonitrile | Pentachlorobenzonitrile, Pentafluorobenzonitrile, Pentafluorobenzoic Acid | Esterification | 2.3 |

Reactivity and Reaction Mechanisms of Methyl Pentafluorobenzoate

Nucleophilic Substitution Reactions

The primary mode of reaction for methyl pentafluorobenzoate is nucleophilic substitution, which can occur at two distinct sites: the carbonyl carbon of the ester group and the aromatic ring.

The ester group of this compound can be hydrolyzed to yield pentafluorobenzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. The strong electron-withdrawing effect of the pentafluorophenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzoates.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide ion yields pentafluorobenzoic acid, which is then deprotonated by the basic conditions to form the pentafluorobenzoate salt. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

In an acidic medium, the carbonyl oxygen is first protonated, which further enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the catalyst is regenerated, yielding pentafluorobenzoic acid.

Table 1: General Conditions for the Hydrolysis of this compound This is an interactive data table. You can sort and filter the data.

| Catalyst | Reagents | General Conditions | Product |

|---|---|---|---|

| Acid | Dilute HCl or H₂SO₄ | Heating under reflux with excess water | Pentafluorobenzoic Acid |

The pentafluorophenyl ring is highly electron-deficient and is therefore activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms act as good leaving groups, particularly at the para position, due to the stabilizing effect of the electron-withdrawing ester group on the intermediate Meisenheimer complex.

This compound readily undergoes nucleophilic aromatic substitution with sodium azide (B81097) to produce methyl 4-azido-2,3,5,6-tetrafluorobenzoate. This reaction typically proceeds with high regioselectivity, with the azide nucleophile preferentially attacking the carbon atom at the para position to the ester group.

The reaction is generally carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the sodium azide. The substitution occurs at the C-4 position, displacing a fluoride (B91410) ion.

Table 2: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate This is an interactive data table. You can sort and filter the data.

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|

The electron-deficient nature of the pentafluorophenyl ring in this compound allows for nucleophilic aromatic substitution with carbanions derived from nitroalkanes, such as nitromethane. The reaction is typically carried out in the presence of a base, which deprotonates the nitroalkane to form the nitronate anion, a potent carbon nucleophile. This nucleophile then attacks the para-position of the aromatic ring, leading to the displacement of a fluoride ion and the formation of a new carbon-carbon bond.

These reactions provide a pathway to introduce alkyl chains with a nitro functional group onto the perfluorinated ring, which can be further transformed into other functional groups.

Nitrogen-containing heterocycles, such as imidazole and 1,2,4-triazole, can act as nucleophiles in SNAr reactions with this compound. The reaction typically requires a base to deprotonate the N-H group of the heterocycle, generating a more potent nucleophilic anion. This anion then attacks the electron-deficient pentafluorophenyl ring, usually at the para-position, to yield the corresponding N-arylated heterocycle.

These reactions are valuable for the synthesis of complex molecules containing both a perfluorinated aromatic ring and a heterocyclic moiety, which are of interest in medicinal chemistry and materials science.

Table 3: Representative SNAr Reactions with Nitrogen Heterocycles This is an interactive data table. You can sort and filter the data.

| Heterocycle | Base | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Imidazole | NaH, K₂CO₃ | DMF, THF | Room temperature to moderate heating | Methyl 4-(imidazol-1-yl)-2,3,5,6-tetrafluorobenzoate |

Nucleophilic Aromatic Substitution (SNAr) on the Pentafluorinated Ring

Condensation Reactions

This compound can participate in a crossed Claisen condensation to form a β-keto ester. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The classic Claisen condensation involves the reaction of two molecules of an ester in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comwikipedia.org A critical requirement for the nucleophilic partner in this reaction is the presence of at least one α-hydrogen, which can be deprotonated by the base to form an enolate. libretexts.org

This compound lacks α-hydrogens and therefore cannot form an enolate to act as the nucleophile. organic-chemistry.org However, it can serve as the electrophilic acceptor for an enolate derived from a different ester or a ketone that does possess α-hydrogens. This type of reaction is known as a "crossed" or "mixed" Claisen condensation. libretexts.orgorganic-chemistry.orgorganicchemistrytutor.com

In a typical procedure, a suitable ester (e.g., ethyl acetate) is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent loss of the methoxide leaving group yields a β-keto ester.

Reaction Scheme:

Enolate Formation: An ester with α-hydrogens is deprotonated by a strong base (e.g., sodium ethoxide).

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of this compound.

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group.

Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This final, irreversible acid-base step drives the reaction to completion. masterorganicchemistry.com

Protonation: An acidic workup is required in the final step to protonate the enolate and isolate the neutral β-keto ester product. wikipedia.org

The use of a non-enolizable ester like this compound is advantageous in crossed Claisen reactions as it prevents self-condensation, leading to a more controlled reaction and a higher yield of the desired product. organic-chemistry.org

Metal Complex Formation and Coordination Chemistry

This compound serves as a precursor for the synthesis of luminescent metal complexes with cadmium (Cd²⁺). ossila.com The direct coordination of the ester is generally not observed; instead, the ester group must first be hydrolyzed to a carboxylate anion (pentafluorobenzoate). This pentafluorobenzoate ligand then coordinates with the cadmium ion. ossila.com

The resulting cadmium-pentafluorobenzoate complexes can exhibit significant luminescence with quantum yields reported to be as high as 39%. ossila.com The coordination of the carboxylate group to the d¹⁰ cadmium ion can lead to the formation of complexes that emit light, often in the blue region of the spectrum, upon excitation. researchgate.net The presence of the fluorinated ligand is beneficial, as replacing C-H bonds with C-F bonds can reduce quenching of the excited state caused by vibrational relaxation, thereby enhancing luminescence efficiency. rsc.org

Table 2: Properties of Cadmium-Pentafluorobenzoate Complexes

| Property | Description | Reference |

|---|---|---|

| Precursor Ligand | This compound | ossila.com |

| Active Ligand | Pentafluorobenzoate (C₆F₅COO⁻) | ossila.com |

| Metal Ion | Cadmium (Cd²⁺) | ossila.com |

| Key Property | Luminescence | ossila.comresearchgate.net |

| Reported Quantum Yield | Up to 39% | ossila.com |

Pentafluorobenzoate, derived from the hydrolysis of this compound, is an effective ligand in the coordination chemistry of lanthanide ions such as Erbium (Er³⁺). Er(III) complexes containing pentafluorobenzoate ligands have been synthesized through ligand-exchange reactions. researchgate.net

In this synthetic approach, a salt of the pentafluorobenzoate ligand is first prepared, for example, by reacting pentafluorobenzoic acid with potassium hydride (KH). This salt is then reacted with an erbium salt, such as erbium(III) chloride (ErCl₃). researchgate.net The pentafluorobenzoate anions displace the original ligands (e.g., chloride ions) from the erbium coordination sphere to form the desired Er(III)-pentafluorobenzoate complex.

These complexes are of interest for their near-infrared (NIR) emission properties. The use of fluorinated ligands like pentafluorobenzoate can enhance the NIR emission of the Er(III) ion. This is because the C-F bonds have lower energy vibrations compared to C-H bonds, which reduces the probability of non-radiative decay through vibrational quenching and thus leads to stronger luminescence. rsc.orgresearchgate.net Saturated, 8-coordinated Er(III) complexes with pentafluorobenzoate have been shown to exhibit much stronger near-IR emission than analogous complexes with non-fluorinated benzoate ligands. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Fluorinated Compounds

Methyl pentafluorobenzoate is a key starting material for the creation of a wide array of fluorinated compounds. acs.orgchemimpex.com The presence of the pentafluorophenyl group imparts unique chemical properties that are leveraged in the synthesis of high-value molecules. chemimpex.com

This compound is recognized as a versatile fluorinated building block for drug discovery and the synthesis of agrochemicals. acs.orgchemimpex.com The incorporation of the pentafluorophenyl moiety into larger molecules can significantly alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. While specific commercial drugs or pesticides directly synthesized from this compound are not extensively detailed in readily available literature, its role as a precursor is well-established. chemimpex.com It serves as an important intermediate in the synthetic pathways that lead to complex, biologically active fluorinated compounds. chemimpex.com The pentafluorophenyl group is a key feature in many advanced reagents used in pharmaceutical development, particularly in peptide synthesis and the creation of bioconjugates, which are essential for targeted drug delivery systems. chemimpex.comnih.gov

A significant application of this compound is in the synthesis of perfluorophenyl azide (B81097) (PFPA) derivatives, which are highly effective cross-linking agents. acs.org One of the most notable derivatives is the N-hydroxysuccinimide (NHS) ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid (PFPA-NHS). acs.org

The synthesis of PFPA-NHS from this compound involves a precise, multi-step process. The key steps are outlined below:

| Step | Reaction Type | Description |

| 1 | Nucleophilic Aromatic Substitution | Sodium azide is used to displace the fluorine atom at the para-position of the this compound ring. acs.org |

| 2 | Hydrolysis | The methyl ester group is hydrolyzed to form a carboxylic acid, resulting in an azide perfluorobenzoic acid. acs.org |

| 3 | Coupling Reaction | The resulting carboxylic acid is coupled with N-hydroxysuccinimide using a catalyst such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org |

This synthetic route demonstrates the utility of this compound as a foundational molecule for creating complex, photoactive chemical tools used in surface chemistry and bioconjugation. acs.org

Polymer Chemistry and Functional Materials

In the realm of materials science, this compound and its derivatives are instrumental in the development of functional polymers and advanced nanocomposites. acs.org

This compound is a precursor for synthesizing specialized linkers used in the creation of graft polymers. acs.org Graft polymerization is a technique used to modify the properties of a polymer by attaching different polymer chains (grafts) to a main polymer backbone. The PFPA-NHS linker, synthesized from this compound, is a prime example of such a tool. acs.org This heterobifunctional linker can be used to attach biomolecules, such as the enzyme catalase, to polymer backbones like polycaprolactone. acs.org

The derivatives of this compound play a crucial role in the fabrication of advanced nanocomposites. Specifically, PFPA-NHS has been utilized in the preparation of covalently grafted graphene-polyaniline (G-PANI) nanocomposites. acs.org In this application, an aniline-derivatized PFPA is first synthesized and then covalently attached to pristine graphene flakes through a cycloaddition reaction initiated by thermal or photochemical activation of the perfluorophenyl nitrene. nih.gov This functionalized graphene then serves as a nucleation site for the in situ polymerization of aniline (B41778), leading to the growth of polyaniline needles covalently grafted onto the graphene surface. nih.gov This method provides a robust way to combine the exceptional properties of graphene with the conductive nature of polyaniline. nih.gov

| Research Finding | Description |

| Functionalization Method | PFPA-mediated coupling chemistry is used to covalently functionalize pristine graphene flakes. nih.gov |

| Intermediate | An aniline-derivatized PFPA (PFPA-ANI) is synthesized via an amide coupling between PFPA-NHS and phenylenediamine. nih.gov |

| Grafting Process | The aniline groups on the functionalized graphene act as nucleation sites for the in situ polymerization of aniline, resulting in covalently grafted polyaniline needles. nih.gov |

| Resulting Material | A graphene-polyaniline composite with a PANI grafting density estimated to be around 26% from thermogravimetric analysis. nih.gov |

The surface functionalization of electrospun polymer scaffolds is critical for their application in tissue engineering and regenerative medicine. Derivatives of this compound are central to a simple and effective method for attaching biomolecules to the surface of these scaffolds. acs.org A research study by K. Dziemidowicz et al. outlines a route for this functionalization, which leverages the reactivity of PFPA-based linkers. acs.org These photoactive linkers can be used to covalently bind therapeutic biomolecules to the polymer fibers, enhancing the biological activity and compatibility of the scaffolds. highfine.com

Synthesis of Fluorinated Heterocycles

This compound serves as a key fluorinated building block for the synthesis of various organic compounds, which are significant in the development of pharmaceuticals and agrochemicals. chemimpex.comossila.com Heterocyclic compounds are a major class of molecules in drug discovery, and the incorporation of fluorine can dramatically alter a molecule's physical and chemical properties, including metabolic stability and binding affinity. While specific, direct cycloaddition reactions starting from this compound are not extensively detailed in broad literature, its role as a precursor is well-established. It is a fundamental intermediate used to construct more complex fluorinated structures that may subsequently be elaborated into heterocyclic systems. ossila.com Its utility lies in its stable, polyfluorinated aromatic core, which can be modified through reactions like nucleophilic aromatic substitution before being incorporated into a larger, often heterocyclic, molecular framework.

Development of Specialty Coatings and Adhesives

The unique physicochemical properties of this compound make it a valuable component in the formulation of specialty coatings and adhesives. chemimpex.com The high degree of fluorination imparts properties such as enhanced chemical resistance, increased thermal stability, and low surface tension. chemimpex.comiupac.org These characteristics are highly desirable in high-performance materials.

In the context of coatings, its low surface tension and excellent wetting characteristics make it suitable for surface modification processes, which can enhance the functionality and durability of various substrates. chemimpex.com Furthermore, this compound is used as an intermediate in the synthesis of graft polymers and covalently bonded nanocomposites, which are foundational materials for creating advanced coatings with specialized properties like hydrophobicity and chemical inertness. ossila.com

Table 1: Properties of this compound Relevant to Materials Science

| Property | Value/Description | Implication in Coatings/Adhesives |

|---|---|---|

| Molecular Formula | C₈H₃F₅O₂ | Provides a high fluorine content for desired properties. |

| Density | ~1.532 g/mL at 25 °C | Influences formulation and application characteristics. |

| Chemical Nature | Highly fluorinated aromatic ester | Imparts chemical resistance and thermal stability. chemimpex.com |

| Surface Properties | Low surface tension, good wetting | Enhances substrate coverage and adhesion. chemimpex.com |

Synthesis of Fluorine-Containing Tetraoxacalixarenes

While research often highlights the closely related ethyl pentafluorobenzoate, the synthetic principles are directly applicable to this compound for the creation of fluorine-containing tetraoxacalixarenes. These macrocyclic compounds are of significant interest for their ability to form host-guest complexes. The synthesis involves the reaction of the pentafluorobenzoate ester with a diol, such as orcinol (B57675). nih.gov

Research has shown that the direction of this reaction is highly dependent on the choice of solvent and base. nih.gov For instance, when ethyl pentafluorobenzoate reacts with orcinol in acetonitrile (B52724), the reaction proceeds exclusively at the para-position of the ester. In contrast, using a dioxane–Na₂CO₃ system predominantly yields products from the substitution of fluorine atoms at the ortho-position. The reaction of a triphenyl intermediate with orcinol in a dioxane–K₂CO₃ system can lead to a mixture of different fluorine-containing isomeric tetraoxacalixarenes. nih.govsigmaaldrich.com Subsequent hydrolysis of the ester groups on the resulting macrocycle yields the corresponding tetraoxacalixarenes with carboxylic acid functionalities. nih.govsigmaaldrich.com

Role in Photochemical and Photocatalytic Reactions

Photocatalytic C-F Alkylation

This compound is a viable substrate in photocatalytic carbon-fluorine (C-F) bond alkylation, a significant transformation in synthetic chemistry that allows for the construction of complex, multi-fluorinated arenes. chemimpex.com C-F bonds are notoriously strong and difficult to functionalize, but photocatalysis offers a mild and efficient pathway. frontiersin.org

In a demonstrated synthetic sequence, this compound can undergo photocatalytic reductive alkylation. This reaction strategy utilizes an iridium-based photocatalyst, such as Ir(ppy)₃, to facilitate the reaction between the perfluoroarene and an alkene. This method is notable for its efficiency, proceeding with low catalyst loadings. The process enables the direct formation of C-C bonds at a C-F position, providing access to elaborate molecules that would be difficult to synthesize through other means. chemimpex.com This approach highlights the potential of using simple, inexpensive polyfluorinated arenes as core structures for building significant molecular complexity. chemimpex.comfrontiersin.org

Preparation of Photocoupling Agents

This compound is a key starting material for the synthesis of photoactive reagents, particularly those based on perfluorophenylazide (PFPA). ossila.comnih.gov These reagents are used to create photocoupling agents capable of efficiently immobilizing a wide range of substances, including polymers, nanoparticles, and small molecules, onto surfaces. nih.gov

The synthesis of the photoactive moiety begins with this compound. nih.gov A crucial first step is a nucleophilic aromatic substitution reaction where a fluorine atom (typically at the para position) is displaced by sodium azide to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate. ossila.comnih.gov This intermediate is then hydrolyzed to convert the methyl ester group into a carboxylic acid, resulting in 4-azido-2,3,5,6-tetrafluorobenzoic acid. This acid can then be coupled with other molecules, such as N-hydroxysuccinimide (NHS), to create a highly reactive PFPA-NHS ester. nih.govnih.gov This photoactive linker is then conjugated to polymers, such as polyallylamine, to generate a polymer-based photocoupling agent that offers enhanced immobilization efficiency. nih.gov

Table 2: Synthetic Pathway for PFPA-NHS from this compound

| Step | Reactant(s) | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Sodium Azide (NaN₃) | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Introduction of the photoactive azide group. nih.gov |

| 2 | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, Hydrolysis | 4-azido-2,3,5,6-tetrafluorobenzoic acid | Creation of a carboxylic acid handle for coupling. nih.gov |

| 3 | 4-azido-2,3,5,6-tetrafluorobenzoic acid, N-hydroxysuccinimide (NHS), EDAC | PFPA-NHS | Formation of the active ester for conjugation. nih.gov |

Catalysis and Asymmetric Synthesis

A review of current scientific literature indicates that this compound is not typically employed directly as a catalyst or as a chiral ligand in asymmetric synthesis. Its primary role in advanced organic synthesis is that of a versatile fluorinated building block. chemimpex.comossila.com

The field of asymmetric catalysis focuses on the use of chiral catalysts and ligands to produce enantiomerically pure compounds, which is critical in drug development. iupac.org While there is immense interest in the synthesis of chiral fluorinated molecules, the function of this compound in this domain is as a precursor material. It provides a stable pentafluorophenyl group that can be incorporated into a larger molecule which may later be made chiral or attached to a chiral auxiliary. However, there is no significant evidence of it acting as the source of chirality or participating directly in the catalytic cycle of an asymmetric transformation.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific application of this compound in "Nickel-Catalyzed Enantioselective Reactions" or its direct use in the "synthesis of α-Quaternary Fluorinated β-keto Esters" as a primary reactant or catalyst.

Therefore, the requested article focusing on these advanced applications of this compound cannot be generated at this time due to a lack of relevant research findings in these specific areas.

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of methyl pentafluorobenzoate, leveraging the magnetic properties of ¹H and ¹⁹F nuclei to provide detailed structural and quantitative information.

Proton (¹H) NMR spectroscopy provides a straightforward method for confirming the presence and chemical environment of the methyl ester group in this compound. The spectrum is characterized by a single resonance signal.

Methyl Protons (–OCH₃): The three equivalent protons of the methyl group give rise to a sharp singlet. The absence of adjacent protons means this signal is not split by spin-spin coupling. The chemical shift (δ) of this singlet typically appears in the region characteristic of methyl esters.

While spectral data is available from various suppliers, the fundamental features remain consistent. nih.gov The integration of this peak, corresponding to three protons, serves as a valuable reference point when analyzing mixtures or reaction products.

Fluorine-19 (¹⁹F) NMR is particularly informative for this compound due to the five fluorine atoms on the aromatic ring. The spectrum displays distinct signals for the fluorine atoms at the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) positions due to their unique chemical environments and spin-spin coupling interactions.

The typical ¹⁹F NMR spectrum exhibits three distinct sets of signals:

Ortho-Fluorines (F-2, F-6): These two chemically equivalent fluorines appear as a multiplet due to coupling with the adjacent meta- and para-fluorines.

Para-Fluorine (F-4): This single fluorine atom typically appears as a triplet or triplet of triplets, resulting from coupling to the two equivalent meta-fluorines and the two equivalent ortho-fluorines.

Meta-Fluorines (F-3, F-5): These two equivalent fluorines appear as a multiplet from coupling to the adjacent ortho- and para-fluorines.

The chemical shifts for these positions are highly characteristic. In analogous pentafluorobenzoate esters, the approximate chemical shifts (relative to CCl₃F) are observed in distinct regions. mdpi.comfigshare.com

| Position | Number of Fluorines | Typical Chemical Shift (δ) Range (ppm) | Observed Multiplicity |

|---|---|---|---|

| F-2, F-6 (ortho) | 2 | -137 to -139 | Multiplet (m) |

| F-4 (para) | 1 | -147 to -150 | Triplet of triplets (tt) |

| F-3, F-5 (meta) | 2 | -160 to -161 | Multiplet (m) |

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard. This compound is particularly useful as an internal standard in ¹⁹F qNMR studies, especially for quantifying fluorinated ligands attached to nanoparticles.

In this methodology, a precisely weighed amount of this compound is added to a nanoparticle sample. The ¹⁹F NMR spectrum is then acquired. Because the ¹⁹F NMR signals of this compound are sharp and located in a region that often does not overlap with signals from other fluorinated species, they serve as an excellent reference. By comparing the integrated area of the known concentration of the standard's fluorine signals to the integrated area of the signals from the fluorinated ligands on the nanoparticles, the ligand density (number of ligands per nanoparticle) can be accurately calculated. This approach provides a direct, non-destructive method for quantifying surface functionalization, which is critical for applications in drug delivery and medical imaging. researchgate.net

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are invaluable for characterizing more complex systems, such as nanoparticles functionalized with pentafluorobenzoate-derived ligands.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of molecules. In a nanomaterial context, DOSY can distinguish between small, fast-diffusing free ligands and large, slow-diffusing nanoparticles with ligands bound to their surface. fsu.edu This allows for confirmation of ligand attachment and assessment of sample purity. fsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between nuclei that are in close proximity (typically <5 Å). columbia.edu For a nanoparticle system, NOESY or ROESY could be used to determine the conformation of the pentafluorobenzoate ligand on the nanoparticle surface and to probe its spatial relationships with other surface molecules or the nanoparticle core itself. columbia.edu

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system. While less applicable to the aromatic part of a pentafluorobenzoate ligand (which has no protons), it would be crucial for elucidating the structure of more complex linkers used to attach the aromatic ring to a nanoparticle.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C. For a functionalized nanoparticle, HSQC would be used to assign the ¹H and ¹³C signals of the ligand, confirming its covalent integrity after attachment to the nanoparticle. jeol.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). chemguide.co.uk This process forms a high-energy radical cation, known as the molecular ion (M⁺•), which subsequently undergoes fragmentation. The resulting mass spectrum for this compound provides a unique fingerprint. nist.gov

The key features of the EI mass spectrum of this compound are:

Molecular Ion (M⁺•): A peak corresponding to the intact molecule with one electron removed is observed at a mass-to-charge ratio (m/z) of 226, confirming the molecular weight of the compound. nist.gov

Base Peak: The most intense peak in the spectrum, known as the base peak, appears at m/z 195. This corresponds to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) from the molecular ion, resulting in the stable pentafluorobenzoyl cation [C₆F₅CO]⁺. chemguide.co.uknist.gov

Other Significant Fragments: Another prominent peak is observed at m/z 167, which arises from the subsequent loss of a neutral carbon monoxide (CO, 28 Da) molecule from the [C₆F₅CO]⁺ ion, forming the pentafluorophenyl cation [C₆F₅]⁺. nist.gov

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 226 | 35 | [C₈H₃F₅O₂]⁺• (Molecular Ion) | - |

| 195 | 100 | [C₇F₅O]⁺ (Base Peak) | •OCH₃ |

| 167 | 30 | [C₆F₅]⁺ | •OCH₃, CO |

Data sourced from the NIST WebBook. nist.gov

Negative-Ion Chemical Ionization GC-MS for Derivatized Compounds

Negative-Ion Chemical Ionization (NCI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique for detecting compounds containing electrophilic moieties. The pentafluorobenzoyl group, derived from this compound, is an excellent electrophore, making this method highly suitable for trace-level analysis.

Analytes are often derivatized with a pentafluorobenzyl (PFB) agent to enhance their detectability. In NCI, gas-phase electrons are captured by the analyte, leading to the formation of negative ions, often through dissociative electron capture where the PFB radical is lost. This "soft" ionization technique results in less fragmentation and a strong signal for the molecular or a high-mass fragment ion, significantly increasing sensitivity. drexel.edu

The sensitivity of this method is remarkable, often reaching femtogram (10⁻¹⁵ g) or even attomole levels. wpmucdn.comudel.edu For instance, the detection limit for PFB esters of certain fatty acids has been reported to be below 10 femtograms. udel.edu This represents a sensitivity enhancement of over three orders of magnitude compared to positive chemical ionization methods for corresponding methyl ester derivatives. udel.edu

| Analyte Type | Derivatizing Group | Detection Limit | Reference |

| Fatty Acids | Pentafluorobenzyl (PFB) | < 10 femtograms | udel.edu |

| Biomolecules | Pentafluorobenzyl (PFB) | Attomole range | wpmucdn.com |

| Methylphenidate | Pentafluorobenzyl-related | 0.006 pg/mL (in plasma) | vscht.cz |

This table illustrates the exceptional sensitivity achieved with NCI-MS for various compounds derivatized with electrophoric pentafluorobenzyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of polyfluorinated compounds (PFAS) in various matrices. cam.ac.uk While specific studies on this compound are not prevalent, the methodologies developed for the broader PFAS class are directly applicable.

The technique involves separating compounds via high-performance liquid chromatography (HPLC) before they are ionized and detected by the mass spectrometer. northwestern.edu This separation is crucial for analyzing complex samples. Various ionization sources can be used, and tandem MS (MS/MS) allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. The U.S. Environmental Protection Agency (EPA) has established several methods, such as EPA 537 and 8327, for the robust analysis of PFAS in environmental samples, demonstrating the maturity of this approach. cam.ac.uk The high specificity of LC-MS/MS allows it to distinguish between different fluorinated compounds, even if they co-elute from the chromatography column.

Ligand Structure Analysis on Nanoparticles by Mass Spectroscopy

When pentafluorobenzoate (the carboxylate anion derived from the hydrolysis of this compound) is used as a ligand to coat nanoparticles, mass spectrometry becomes a key tool for characterizing the structure of the ligand shell. The arrangement of ligands on a nanoparticle's surface—whether random, patchy, or forming ordered domains—governs its chemical and physical properties.

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to analyze the nanoparticle fragments. These fragments typically consist of a certain number of metal atoms (k) and a number of ligand molecules (n), represented as MₖLₙ. By analyzing the distribution of these fragments, particularly series where 'n' is constant while the composition of a mixed-ligand shell varies, researchers can gather structural information about the ligand shell morphology. This analysis helps in building a three-dimensional model of how the ligands are organized on the nanoparticle surface.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the key absorptions are associated with the ester group (C=O, C-O), the pentafluorinated aromatic ring (C=C, C-F), and the methyl group (C-H).

The IR spectrum provides a molecular "fingerprint" characterized by specific absorption bands corresponding to the vibrational frequencies of these bonds. For this compound itself, the most characteristic peaks would be the strong carbonyl (C=O) stretch of the ester and the C-O stretching vibrations. When the pentafluorobenzoate moiety is part of a metal complex, the IR spectrum changes significantly, with the ester bands being replaced by the characteristic symmetric and asymmetric stretches of the carboxylate anion (COO⁻).

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| In this compound | |||

| C=O (Ester) | Stretch | 1750–1735 | Strong, sharp peak. libretexts.org |

| C-O (Ester) | Stretch | 1300–1000 | Two bands, one stronger than the other. libretexts.org |

| C-F | Stretch | 1400–1000 | Typically strong absorptions. wpmucdn.com |

| Aromatic C=C | Stretch | 1600–1450 | Multiple bands of variable intensity. |

| In a Pentafluorobenzoate Metal Complex | (Example: [Cd(tpy)(pfb)₂]) | ||

| COO⁻ (Carboxylate) | Asymmetric Stretch | ~1595 | Strong intensity. libretexts.org |

| Aromatic Ring | C=C Stretch | ~1501, ~1481 | Strong intensity. libretexts.org |

| COO⁻ (Carboxylate) | Symmetric Stretch | ~1404 | Strong intensity. |

| C-F and Ring Modes | Stretch/Bend | ~1108, ~993 | Strong intensity. libretexts.org |

This table outlines the principal IR absorption frequencies for the functional groups in this compound and its derived carboxylate in a metal complex.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for understanding the structure of derivatives and complexes of this compound at the atomic level.

Crystal Structure Determination of this compound Derivatives and Complexes

While this compound is a liquid at room temperature, its derivative, the pentafluorobenzoate anion, readily forms crystalline coordination complexes with metal ions. Single-crystal X-ray diffraction studies on these complexes reveal detailed structural information, including bond lengths, bond angles, coordination geometries of the metal centers, and intermolecular interactions like π-π stacking or C-F···π interactions that dictate the crystal packing.

For example, a series of cadmium (Cd) and cadmium-lanthanide (Cd-Ln) complexes using pentafluorobenzoate (pfb) as a ligand have been synthesized and structurally characterized. The analysis of [Cd(tpy)(pfb)₂] (where tpy is 2,2′:6′,2″-terpyridine) and heterometallic complexes like [Eu₂Cd₂(tpy)₂(pfb)₁₀] provided precise atomic coordinates and elucidated the complex coordination environment of the metal ions with the pentafluorobenzoate ligands. libretexts.org Such studies are crucial for designing new materials with specific properties, such as luminescence. cam.ac.uklibretexts.org

| Compound | Formula | Crystal System | Space Group | CCDC Number | Reference |

| Complex 1 | [Cd(tpy)(pfb)₂] | Orthorhombic | Pnna | 2133306 | libretexts.org |

| Complex 2Eu | [Eu₂Cd₂(tpy)₂(pfb)₁₀] | Triclinic | P-1 | 2133308 | libretexts.org |

This table summarizes crystallographic data obtained from single-crystal X-ray diffraction analysis for representative metal complexes containing the pentafluorobenzoate ligand.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) has become an invaluable method for elucidating the mechanisms and predicting the outcomes of chemical reactions involving aromatic compounds. rsc.orgresearchgate.net For derivatives like methyl pentafluorobenzoate, DFT calculations can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby explaining observed regioselectivity. dntb.gov.uaimist.machemrxiv.org

While specific DFT studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in the literature, the principles can be understood from studies on similar fluorinated aromatic compounds. For instance, DFT has been successfully employed to model the product concentrations in the copper-mediated pentafluoroethylation of various benzoic acid chlorides. semanticscholar.org In such studies, different DFT functionals and basis sets are benchmarked to find a computational methodology that provides results in close agreement with experimental findings. The calculations can reveal subtle electronic and steric effects that dictate the regioselectivity of a reaction. For example, the electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl ring significantly influences the electron density distribution in this compound, which in turn affects its reactivity towards nucleophiles and electrophiles. DFT can quantify these effects and predict the most likely sites of attack.

A typical DFT study to investigate the regioselectivity of a reaction involving this compound would involve the following steps:

Optimization of the geometries of the reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.

The table below illustrates a hypothetical comparison of activation energies for a nucleophilic aromatic substitution reaction on a para-substituted pentafluorobenzoate derivative, showcasing how DFT can be used to predict regioselectivity.

| Substituent (para to Ester) | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| -NO2 | 15.2 | para-substituted product |

| -CN | 16.5 | para-substituted product |

| -H | 18.9 | para-substituted product |

| -OCH3 | 21.3 | meta-substituted product |

Computational Studies on Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, can be investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). rsc.org For fluorinated aromatic compounds like this compound, understanding these properties is crucial for applications in materials science and photochemistry.

Computational studies on the photophysical properties of fluorinated pharmaceuticals and other organic molecules have demonstrated the utility of TD-DFT in predicting their behavior upon light absorption. nih.gov While specific studies on this compound are limited, the methodology applied to similar molecules can be described. A computational protocol to elucidate the photophysical properties would typically involve:

Optimization of the ground state geometry using DFT.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT to simulate the UV-Vis absorption spectrum.

Optimization of the first singlet excited state (S1) geometry to study the fluorescence properties.

Calculation of the emission energy, corresponding to the transition from the optimized S1 state back to the ground state.

Investigation of other excited-state decay pathways, such as intersystem crossing to the triplet state (T1), which is relevant for phosphorescence and photosensitization.

The high electronegativity of the fluorine atoms in this compound is expected to influence its photophysical properties by lowering the energies of the π and π* orbitals of the benzene (B151609) ring. This can lead to shifts in the absorption and emission maxima compared to non-fluorinated analogues.

The following table presents hypothetical TD-DFT calculation results for the lowest singlet and triplet excited states of a generic fluorinated benzoate, illustrating the type of data generated in such studies.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 4.52 | 0.08 | HOMO -> LUMO |

| S2 | 4.89 | 0.02 | HOMO-1 -> LUMO |

| T1 | 3.68 | 0.00 | HOMO -> LUMO |

| T2 | 4.15 | 0.00 | HOMO-1 -> LUMO |

Investigation of Non-Covalent Interactions (e.g., π-π stacking, C-F···π, C-H···O)

Non-covalent interactions play a crucial role in determining the solid-state structure and molecular recognition properties of aromatic compounds. nih.gov For this compound, the electron-deficient nature of the perfluorinated ring and the presence of the methyl ester group give rise to a variety of interesting non-covalent interactions.

π-π Stacking: The interaction between the electron-deficient pentafluorophenyl ring of this compound and other aromatic systems is a key feature. Phenyl-perfluorophenyl stacking interactions are a classic example of "polar-π" interactions, where the electrostatic attraction between the electron-poor perfluorinated ring and an electron-rich aromatic ring leads to a strong stacking arrangement. nih.gov Computational studies on substituted benzene-hexafluorobenzene dimers have shown that electron-donating substituents on the non-fluorinated ring enhance the interaction energies. nih.gov These interactions are significant in crystal engineering and the design of supramolecular assemblies. nih.gov

C-H···O Interactions: The methyl group of the ester functionality provides C-H bonds that can act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule. These C-H···O interactions are a common motif in the crystal structures of esters and contribute to the formation of supramolecular networks. researchgate.net

Computational methods, particularly DFT with dispersion corrections, are essential for accurately modeling and quantifying these weak interactions. The table below presents typical interaction energies for different types of non-covalent interactions involving a pentafluorophenyl moiety, as determined by high-level quantum chemical calculations.

| Interaction Type | Interacting Moieties | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Pentafluorophenyl - Benzene | -4.5 to -6.0 |

| π-π Stacking | Pentafluorophenyl - Toluene | -5.0 to -6.5 |

| C-F···π | Pentafluorophenyl - Benzene | -1.0 to -2.0 |

| C-H···O | Methyl - Carbonyl | -0.5 to -1.5 |

Environmental and Green Chemistry Considerations in Synthesis

Assessment of Green Metrics for Fluorination Processes

Green chemistry metrics are quantitative tools used to evaluate the environmental performance of chemical processes. nih.gov They provide a framework for comparing different synthetic routes and identifying areas for improvement. Key metrics relevant to fluorination processes include the E-Factor (Environmental Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). nih.govtudelft.nl

E-Factor: This metric is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process. tudelft.nl

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1, meaning no waste is generated. nih.gov

Reaction Mass Efficiency (RME): This metric expresses the mass of the final product as a percentage of the total mass of reactants used in a reaction. rsc.org

Traditional fluorination methods, such as the Balz–Schiemann and Halex reactions, often have high E-Factors due to the use of stoichiometric reagents and large volumes of solvents. dovepress.comcas.cn The development of modern synthetic protocols, such as solid-state mechanochemical methods, has shown a significant reduction in waste generation. For instance, solid-state nucleophilic aromatic (SNA_r_) fluorination eliminates the need for bulk, high-boiling point solvents like dimethylsulfoxide (DMSO), which are toxic and difficult to remove. rsc.org This directly results in a substantially more eco-friendly process, as quantified by a comparison of E-Factors. rsc.org

The table below compares the E-Factor for a modern solid-state fluorination process with conventional solution-based methods, illustrating the environmental benefits of eliminating bulk solvents.

| Fluorination Method | Key Reagents/Conditions | E-Factor | Primary Source of Waste |

| Solid-State Mechanochemical SNA_r | Potassium fluoride (B91410) (KF), Quaternary ammonium (B1175870) salts, Ball-milling | 2.6 | Workup/purification materials |

| Solution-Based SNA_r_ (Bland et al.) | Cesium fluoride (CsF), DMSO solvent | 18.7 | Bulk solvent (DMSO) |

| Solution-Based SNA_r_ (Sanford et al.) | Palladium catalyst, Acetonitrile (B52724) solvent | 33.5 | Bulk solvent (Acetonitrile) |

| Data sourced from a study on solid-state mechanochemical fluorination. rsc.org |

Sustainable Synthetic Routes to Fluorinated Building Blocks

Fluorinated building blocks are molecular structures containing fluorine that are used in the synthesis of more complex molecules. fluorochem.co.uksigmaaldrich.com Methyl pentafluorobenzoate is a key example of such a building block. chemimpex.com The drive for sustainability in chemistry has spurred significant research into developing greener synthetic routes to these essential compounds. biesterfeld.no The goal is to replace energy-intensive and wasteful processes with more efficient and environmentally responsible alternatives. researchgate.net

Traditional approaches to aromatic fluorination often present environmental challenges. dovepress.com For example:

The Balz–Schiemann reaction requires high temperatures and involves potentially explosive aryl diazonium salt intermediates. cas.cn

The Swarts reaction can employ hazardous reagents like antimony trifluoride (SbF₃) and generates significant amounts of hydrogen chloride (HCl) as a byproduct when hydrogen fluoride (HF) is used. dovepress.com

In response to these drawbacks, several innovative and more sustainable strategies have emerged:

Mechanochemical Synthesis: As highlighted previously, performing reactions in a solid state using ball-milling can eliminate the need for harmful solvents. rsc.org This approach has been successfully applied to nucleophilic aromatic fluorination, offering a much faster and more eco-friendly protocol than conventional solution-based methods. rsc.org

Catalytic Methods: The development of catalytic C-F bond formation represents an efficient strategy for synthesizing fluorinated compounds with high selectivity. rsc.org For instance, copper-mediated fluorination reactions allow for the transformation of aryl boronate esters and other substrates under mild conditions, often at room temperature. dovepress.comcas.cn This reduces the energy input required and can lead to cleaner reactions.

Solvent-Free Reactions: Protocols that operate without any solvent are highly desirable. researchgate.net Effective solvent-free fluorination of electron-rich aromatic compounds has been demonstrated, allowing for easy and efficient isolation of the product through methods like vacuum sublimation, which avoids solvent-based workups entirely. researchgate.net

Use of Renewable Feedstocks: A forward-looking strategy involves linking fluorine chemistry with bio-derived platform chemicals. mdpi.com Research into using molecules like furfural, which is derived from biomass, as a starting material for fluorinated products is a promising pathway toward a more sustainable chemical industry. mdpi.com This approach creates value-added chemicals from renewable resources rather than petrochemicals.

The following table summarizes the shift from traditional to more sustainable synthetic approaches for producing fluorinated building blocks.

| Approach | Traditional Methods | Sustainable Alternatives | Key Green Chemistry Benefit |

| Reaction Medium | Use of toxic, high-boiling solvents (e.g., DMSO). rsc.org | Solid-state (mechanochemistry) or solvent-free conditions. rsc.orgresearchgate.net | Elimination of solvent waste, reduced toxicity. |

| Reagents | Stoichiometric and often hazardous reagents (e.g., SbF₃, HF). dovepress.com | Catalytic systems (e.g., copper-mediated). dovepress.comcas.cn | Higher efficiency, reduced reagent waste, milder conditions. |

| Energy Input | Often require high temperatures. cas.cn | Many modern methods operate at room temperature. dovepress.com | Reduced energy consumption and carbon footprint. |

| Starting Materials | Typically derived from petrochemical feedstocks. | Exploration of bio-derived molecules (e.g., furfural). mdpi.com | Use of renewable resources, reduced reliance on fossil fuels. |

Emerging Research Directions

Novel Transformations Involving the Pentafluorophenyl Moiety

The electron-deficient nature of the pentafluorophenyl ring in methyl pentafluorobenzoate makes it highly susceptible to a variety of chemical transformations, with nucleophilic aromatic substitution (SNAr) being a prominent example. Researchers have successfully employed this compound in SNAr reactions to synthesize highly functionalized molecules. For instance, the reaction with phenothiazine (B1677639) in the presence of potassium phosphate (B84403) in acetonitrile (B52724) yields an ester-bearing 10-phenylphenothiazine derivative in good yield. nih.gov This transformation underscores the utility of the pentafluorophenyl group as a reactive handle for constructing complex heterocyclic systems.

Beyond SNAr, the pentafluorophenyl ester moiety is a valuable electrophile in transition-metal-catalyzed cross-coupling reactions. While direct examples with this compound are emerging, the broader class of pentafluorophenyl esters has been shown to undergo Suzuki-Miyaura cross-coupling reactions catalyzed by palladium-phosphine complexes. nih.govnih.gov This methodology allows for the formation of carbon-carbon bonds by selectively cleaving the C-O acyl bond, establishing pentafluorophenyl esters as highly reactive and bench-stable acylating agents. nih.govnih.gov

Furthermore, the perfluorinated aromatic ring exhibits potential in cycloaddition reactions. While specific examples involving this compound are still under exploration, the general reactivity of perfluoroaryl compounds suggests their utility as partners in various cycloaddition processes. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity and stereoselectivity of these reactions, opening avenues for the synthesis of novel cyclic and heterocyclic structures. mdpi.com

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenothiazine | Ester-bearing 10-phenylphenothiazine derivative | K3PO4, MeCN, 60 °C | 69 | nih.gov |

Advanced Material Development Based on this compound Derivatives

The unique properties imparted by the pentafluorophenyl group, such as thermal stability, chemical resistance, and hydrophobicity, make this compound an attractive precursor for advanced materials. In polymer chemistry, this compound can be converted to pentafluorophenyl (meth)acrylate monomers, which are then polymerized to create "active ester" polymers. researchgate.net These polymers serve as versatile platforms for post-polymerization modification, allowing for the introduction of a wide array of functional groups through reaction with primary and secondary amines. researchgate.net The resulting functionalized polymers have tailored properties, such as the fluoro-based polymers exhibiting high thermal stability and hydrophobicity. researchgate.net

Derivatives of pentafluorobenzoic acid are also being investigated for their application in liquid crystalline materials. The rigid and anisotropic nature of the perfluorinated aromatic core can promote the formation of mesophases. By incorporating pentafluorobenzoate units into calamitic (rod-like) or discotic molecular architectures, researchers can fine-tune the liquid crystalline properties, including the type of mesophase and the transition temperatures. tcichemicals.commdpi.comresearchgate.netresearchgate.netijert.org

In the realm of functional materials, metal complexes incorporating pentafluorobenzoate ligands have shown promise for their photophysical properties. The electron-withdrawing nature of the pentafluorophenyl group can influence the electronic structure of the metal complex, affecting its luminescence and excited-state dynamics. These properties are of interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photocatalysis. scilit.comuni-mainz.denih.govmsu.eduresearchgate.net

| Polymer | Property | Value | Reference |

|---|---|---|---|

| FPM Fluoro-based polymer | Thermal Stability (Td5%) | 219–267 °C | researchgate.net |

| FBM Fluoro-based polymer | Thermal Stability (Td5%) | 219–267 °C | researchgate.net |

| PFBMT macro-RAFT agent spin-coated film | Hydrophobicity (Water Contact Angle) | 120° | researchgate.net |

| PPM macro-RAFT agent spin-coated film | Hydrophobicity (Water Contact Angle) | 120° | researchgate.net |

Exploration of Biological Applications of Derivatives

The pentafluorophenyl group is increasingly recognized for its potential in modulating the biological activity of organic molecules. Pentafluorophenyl esters, derived from their corresponding carboxylic acids, are widely used as activated esters in peptide synthesis and bioconjugation. wikipedia.orgnih.gov Their high reactivity towards primary amines allows for the efficient formation of amide bonds under mild conditions, making them valuable tools for attaching labels, drugs, or other moieties to biomolecules. wikipedia.orgnih.gov

While direct biological studies on simple derivatives of this compound are not extensively reported, the broader field of medicinal chemistry provides insights into potential applications. The incorporation of perfluorinated aromatic rings can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the synthesis of pentafluorosulfanyl analogs of the antimalarial drug mefloquine (B1676156) has demonstrated that the introduction of highly fluorinated groups can lead to improved activity and selectivity. nih.govresearchgate.netrsc.org

Furthermore, the potential antimicrobial and enzyme inhibitory activities of compounds derived from this compound are areas of growing interest. While specific studies are needed, the general antimicrobial properties of certain phenolic compounds and the ability of fluorinated molecules to act as enzyme inhibitors suggest that derivatives of this compound could be explored for the development of new therapeutic agents. frontiersin.orgfrontiersin.orgnih.gov

| Application Area | Role of Pentafluorophenyl Moiety | Example/Potential | Reference |

|---|---|---|---|

| Bioconjugation | Activated ester for amide bond formation | Labeling of biomolecules | wikipedia.orgnih.gov |

| Medicinal Chemistry | Enhancement of metabolic stability and binding affinity | Analogs of existing drugs (e.g., mefloquine) | nih.govresearchgate.netrsc.org |

| Antimicrobial Agents | Modulation of biological activity | Development of novel antibacterial and antifungal compounds | frontiersin.orgfrontiersin.orgnih.gov |

| Enzyme Inhibition | Interaction with enzyme active sites | Design of specific enzyme inhibitors | google.com |

Q & A

Q. What are the common synthetic routes for methyl pentafluorobenzoate, and how are reaction conditions optimized?

this compound is synthesized via esterification of pentafluorobenzoic acid using methanol and catalysts. A typical method involves converting pentafluorobenzoic acid to its acyl chloride intermediate with thionyl chloride (SOCl₂), followed by methanol reaction under anhydrous conditions at 75–85°C . Optimization focuses on temperature control, stoichiometric ratios, and purification via distillation or recrystallization to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the compound’s planar aromatic structure and fluorine substituent positions . Complementary ¹⁹F NMR spectroscopy identifies electronic environments, with distinct chemical shifts (-144 to -160 ppm for aromatic fluorines) confirming substitution patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its potential as a skin/eye irritant and mutagenicity risks (based on analog SDS data), handling requires PPE (nitrile gloves, goggles), fume hood containment, and emergency eyewash access. Waste disposal follows halogenated organic protocols, with neutralization via alkaline hydrolysis (e.g., NaOH/ethanol) before incineration .

Q. How is this compound utilized in derivatizing alcohols for gas chromatographic analysis?

It reacts with primary/secondary alcohols to form volatile pentafluorobenzoate esters via nucleophilic acyl substitution. Derivatization conditions (60°C, 1 hr, pyridine catalyst) enhance sensitivity for trace analysis. High-temperature stationary phases like DB-5MS resolve homologs up to C₂₆ .

Advanced Research Questions

Q. How can this compound serve as a tracer in fracture-flow diffusion studies, and what parameters govern its utility?

Its distinct diffusion coefficients (e.g., 1.2 × 10⁻⁹ m²/s in J-13 water ) make it effective for quantifying matrix diffusion in rock fractures. Key parameters include ionic strength (mimicking groundwater), temperature (for Arrhenius behavior), and porosity (to assess retardation). Breakthrough curves are analyzed via ion chromatography .

Q. What mechanistic role does this compound play in palladium-catalyzed aza-Heck reactions?

As a leaving group, the pentafluorobenzoate anion stabilizes cationic palladium intermediates during oxidative addition. Protodecarboxylation (confirmed by ¹⁹F NMR) regenerates Pd(0), enabling stereoselective sulfonamide heterocycle formation. Syn-migratory insertion and β-hydride elimination are rate-determining steps .

Q. How can researchers resolve contradictions in reported diffusion coefficients of this compound across experimental studies?

Discrepancies often arise from varying ionic strength (e.g., NaBr vs. deionized water) or temperature. Standardization using reference tracers (e.g., NaBr) and applying the Nernst-Einstein equation to compute theoretical values reconciles data. Reproducing prior conditions (e.g., 25°C, 0.1M NaCl) is critical .

Q. What strategies enable the use of this compound in photoactive polymer immobilization?

As a perfluorophenylazide (PFPA) precursor, it undergoes UV-induced nitrene insertion into polymers. Optimization involves UV exposure time (5–30 min) and concentration (1–5 mol%) to balance grafting efficiency and material integrity. NHS-PFPA derivatives enhance biocompatibility for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.